Arsenic trichloride

Description

Properties

IUPAC Name |

trichloroarsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsCl3/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYOHULQRFXULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[As](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsCl3 | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | arsenic trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Arsenic(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Arsenic(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042556 | |

| Record name | Arsenous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion., Clear, oily liquid; [HSDB] Colorless liquid with an unpleasant odor; [CHRIS] | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266.4 °F at 760 mmHg (USCG, 1999), 130.5 °C, 130 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic trichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats., Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride., Sol in ether | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.156 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.1450 @ 25 °C, PER CENT IN SATURATED AIR: 1.3 (23.5 °C); DENSITY OF SATURATED AIR: 1.07 (AIR= 1); 1 MG/L IS EQUIVALENT TO 135 PPM, 1 PPM IS EQUIVALENT TO 7.4 MG/CU M AT 25 °C, 760 MM HG, DENSITY: 2.163 AT 20 °C (LIQUID) | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.25 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.25 (Air= 1) | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 74.3 °F (EPA, 1998), 10 mm Hg @ 23.5 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

7784-34-1 | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Arsenic chloride (AsCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic trichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic trichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Arsenous trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW39M1300 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

3.2 °F (EPA, 1998), -16 °C | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2529 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ARSENIC TRICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Trichloride (AsCl₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of arsenic trichloride (AsCl₃), a key intermediate in the synthesis of organoarsenic compounds. A thorough understanding of its three-dimensional geometry, bond angles, and electronic configuration is fundamental for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug development.

Theoretical Framework: VSEPR and Hybridization

The molecular geometry of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

Lewis Structure and VSEPR Analysis

To determine the geometry, we first consider the electronic arrangement around the central arsenic (As) atom.

-

Valence Electrons : Arsenic (Group 15) contributes 5 valence electrons, and each of the three chlorine (Cl) atoms (Group 17) contributes 7 valence electrons.

-

Total Valence Electrons = 5 + (3 × 7) = 26.

-

-

Lewis Structure : The arsenic atom forms a single covalent bond with each of the three chlorine atoms. The remaining two valence electrons reside on the arsenic atom as a non-bonding lone pair. Each chlorine atom is surrounded by three lone pairs, satisfying the octet rule.

-

VSEPR Prediction : The central arsenic atom has four regions of electron density: three bonding pairs (As-Cl bonds) and one lone pair.[1][2] According to VSEPR theory, these four electron pairs arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[2] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The presence of the lone pair of electrons compresses the bond angles, resulting in a shape resembling a pyramid with the arsenic atom at the apex.[1][3]

Hybridization

To accommodate four regions of electron density (three bonding pairs and one lone pair), the arsenic atom undergoes sp³ hybridization .[4][5] The one 4s and three 4p atomic orbitals of arsenic combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals overlap with the p-orbitals of the chlorine atoms to form sigma (σ) bonds, while the fourth sp³ orbital holds the non-bonding lone pair of electrons.[4][6]

Quantitative Structural Data

Experimental techniques have provided precise measurements of the bond lengths and angles in the AsCl₃ molecule. These values deviate slightly from the ideal tetrahedral angle of 109.5° due to the increased repulsion exerted by the lone pair of electrons compared to bonding pairs.[3][7]

| Parameter | Experimental Value | Ideal VSEPR Angle | Method |

| Cl-As-Cl Bond Angle | 98° 25' ± 30' (~98.42°)[8] | 109.5° | Gas Electron Diffraction |

| 98° 34′ ± 34′ (~98.57°)[9] | Gas Electron Diffraction | ||

| 98.60°[10] | Not Specified | ||

| As-Cl Bond Length | 2.161 Å[8] | N/A | Gas Electron Diffraction |

| 2.1621 ± 0.0033 Å[9] | N/A | Gas Electron Diffraction |

Experimental Protocols for Structure Determination

The molecular structure of AsCl₃ has been elucidated primarily through gas-phase electron diffraction and X-ray crystallography.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces present in solids or liquids.[1]

Methodology:

-

Sample Introduction : A volatile sample of AsCl₃ is introduced into a high-vacuum chamber, where it forms a molecular beam.

-

Electron Beam Interaction : A high-energy beam of electrons is directed perpendicular to the molecular beam. These electrons are scattered by the electrostatic potential of the arsenic and chlorine atoms in the AsCl₃ molecules.[1]

-

Diffraction Pattern Formation : Since the molecules in the gas are randomly oriented, the scattered electrons produce a diffraction pattern consisting of concentric rings of varying intensity.[1]

-

Data Collection : A detector, such as a photographic plate or a charge-coupled device (CCD), records the intensity of the scattered electrons as a function of the scattering angle.

-

Structural Analysis : The total scattering intensity is composed of atomic and molecular scattering components.[8] The molecular scattering component, which contains information about the internuclear distances, is isolated from the total intensity. By analyzing the oscillations in the molecular scattering curve, researchers can precisely calculate the bond lengths (As-Cl) and bond angles (Cl-As-Cl).[1]

X-ray Crystallography

X-ray crystallography is used to determine the atomic and molecular structure of a substance in its crystalline solid state. While GED provides data on individual molecules, crystallography reveals how molecules are arranged in a crystal lattice.

Methodology:

-

Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the substance (e.g., an adduct of AsCl₃).[2][11] The crystal must be sufficiently large and possess a highly ordered internal structure.

-

X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in a specific, predictable pattern of spots.[3][5]

-

Data Collection : As the crystal is rotated, a detector measures the position and intensity of the thousands of diffracted spots.[5]

-

Structure Solution and Refinement : The diffraction pattern is mathematically analyzed using Fourier transforms to generate a three-dimensional electron density map of the unit cell.[3] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental diffraction data, yielding highly accurate bond lengths, bond angles, and details of the crystal packing.

Visualizations

The following diagrams illustrate the theoretical basis for the molecular geometry of this compound.

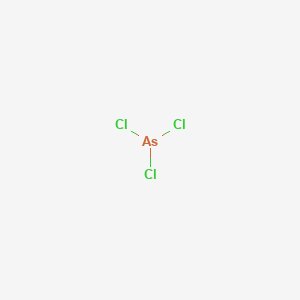

Diagram 1: Lewis structure of AsCl₃.

Diagram 2: VSEPR workflow for AsCl₃.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electron diffraction - Wikipedia [en.wikipedia.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 8. brainly.in [brainly.in]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. Crystal structure of this compound–trimethylamine, AsCl3,NMe3 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Arsenic Trichloride (AsCl₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic trichloride (AsCl₃), a fuming oily liquid, is a pivotal inorganic compound with significant applications in the synthesis of various organoarsenic compounds, which are of interest in catalysis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of AsCl₃, detailed experimental protocols for its synthesis and purification, and key chemical reactions. Furthermore, this document includes visualizations of synthetic workflows and toxicological pathways to facilitate a deeper understanding of its chemical behavior and biological interactions.

Physical Properties

This compound is a colorless to pale yellow, oily liquid with a pungent, acrid odor.[1] It is a dense liquid that fumes in moist air due to hydrolysis.[1][2] The quantitative physical properties of AsCl₃ are summarized in Table 1.

Table 1: Physical Properties of this compound (AsCl₃)

| Property | Value | References |

| Molecular Formula | AsCl₃ | [1] |

| Molar Mass | 181.28 g/mol | [1] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Odor | Pungent, acrid | [1] |

| Density | 2.163 g/cm³ at 20 °C | [1] |

| Melting Point | -16.2 °C | [1] |

| Boiling Point | 130.2 °C | [1] |

| Vapor Pressure | 10 mmHg at 23.5 °C | [3] |

| Vapor Density | 6.3 (air = 1) | [1] |

| Refractive Index | 1.6006 at 20 °C | [1] |

| Solubility in Water | Reacts via hydrolysis | [1] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and carbon tetrachloride | [1] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, serving as a precursor for a wide range of organoarsenic compounds. Its reactivity is dominated by the electrophilic nature of the arsenic atom and the lability of the As-Cl bonds.

Hydrolysis

AsCl₃ reacts vigorously with water to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl).[1] This reaction is responsible for the fuming of AsCl₃ in moist air.

Reaction: AsCl₃ + 3H₂O → As(OH)₃ + 3HCl[1]

Reactions with Halide Sources

This compound can accept chloride ions to form tetrachloroarsenate(III) anions, [AsCl₄]⁻.[1] It also undergoes halogen exchange reactions with other potassium halides to yield the corresponding arsenic trihalides.[2]

Reaction with Potassium Bromide: AsCl₃ + 3KBr → AsBr₃ + 3KCl[2] Reaction with Potassium Iodide: AsCl₃ + 3KI → AsI₃ + 3KCl[2]

Synthesis of Organoarsenic Compounds

A significant application of AsCl₃ is in organoarsenic chemistry, particularly in the synthesis of triorganoarsines through reactions with Grignard reagents or organolithium compounds. For example, triphenylarsine is synthesized from AsCl₃ and phenylmagnesium bromide.[1]

Reaction: AsCl₃ + 3PhMgBr → AsPh₃ + 3MgBrCl

Lewisite Formation

This compound reacts with acetylene to produce lewisite (2-chlorovinyldichloroarsine), a chemical warfare agent.[1]

Reaction: AsCl₃ + C₂H₂ → ClCH=CHAsCl₂[1]

Experimental Protocols

Synthesis of this compound from Arsenic(III) Oxide and Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from arsenic(III) oxide and thionyl chloride, followed by purification via distillation.[4]

Materials:

-

Arsenic(III) oxide (As₂O₃), 10 g

-

Thionyl chloride (SOCl₂), 20 mL

-

Argon gas supply

-

Sodium hydroxide (NaOH) solution for scrubbing

-

Anhydrous diethyl ether

-

Perfluorinated grease

Equipment:

-

Round-bottom flask

-

Condenser with a septum

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and a gas outlet connected to a scrubber containing NaOH solution. Ensure all glassware is dry.

-

Under a stream of argon, charge the flask with 10 g of arsenic(III) oxide.

-

Add 20 mL of thionyl chloride to the flask with stirring.

-

Heat the mixture to reflux and maintain for 24 hours until all the solid As₂O₃ has dissolved, resulting in a brown solution.

-

After cooling to room temperature, reconfigure the apparatus for distillation under an argon atmosphere.

-

Heat the flask to 120 °C to distill off the excess thionyl chloride.

-

Increase the temperature to 135 °C to distill the this compound. Collect the colorless, oily product in a pre-weighed receiving flask under argon. The expected yield is approximately 94%.[4]

Synthesis of Triphenylarsine using a Grignard Reagent

This protocol details the synthesis of triphenylarsine from this compound and phenylmagnesium bromide.[5]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

This compound (AsCl₃), 37.5 g

-

Iodine crystal (as initiator)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Mechanical stirrer

-

Heating mantle

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings. Add a crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

-

Reaction with this compound: Cool the Grignard reagent in an ice bath.

-

Prepare a solution of 37.5 g of this compound in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the AsCl₃ solution dropwise to the stirred Grignard reagent. A vigorous reaction with the formation of a white precipitate will occur.

-

After the addition is complete, boil the reaction mixture for one hour.

-

Work-up and Purification: The resulting triphenylarsine can be purified by recrystallization or by forming a double salt with mercuric chloride for highly selective isolation.[5]

Visualizations

Synthetic Workflow for this compound

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of AsCl₃.

Reaction Pathway for Triarylarsine Synthesis

This diagram shows the stepwise reaction of this compound with a Grignard reagent to form a triarylarsine.

Caption: Stepwise synthesis of triarylarsine from AsCl₃.

Mechanism of Arsenic Toxicity

The diagram below illustrates a key mechanism of arsenic toxicity, where arsenite (the reduced form of arsenic) inhibits the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.

Caption: Inhibition of the PDH complex by arsenite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

Synthesis of Arsenic Trichloride from Arsenic Trioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of arsenic trichloride (AsCl₃) from arsenic trioxide (As₂O₃). This compound is a pivotal intermediate in the production of various organoarsenic compounds, which have applications in pharmaceuticals and other specialized chemical industries.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and critical safety considerations.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant and product is essential for the safe and effective execution of the synthesis.

| Property | Arsenic Trioxide (As₂O₃) | This compound (AsCl₃) |

| Molar Mass | 197.84 g/mol | 181.28 g/mol [1] |

| Appearance | White solid or crystalline powder[2] | Colorless, oily, fuming liquid[1][3] |

| Density | 3.74 g/cm³ (arsenolite) | 2.163 g/cm³ (liquid)[1] |

| Melting Point | 312.2 °C (594.0 °F; 585.3 K) | -16.2 °C (2.8 °F; 256.9 K)[1] |

| Boiling Point | 465 °C (869 °F; 738 K) (sublimes) | 130.2 °C (266.4 °F; 403.3 K)[1] |

| Solubility | Sparingly soluble in water, dissolves in alkaline solutions to form arsenites.[4][5] Soluble in hydrochloric acid.[4][5] | Hydrolyzes in water to form arsenous acid and hydrochloric acid.[1][6] Soluble in alcohol, ether, HCl, and chloroform.[1] |

Core Synthesis Methodologies

The synthesis of this compound from arsenic trioxide can be achieved through several chlorinating agents. The choice of method often depends on the desired purity, scale, and available resources.

Reaction with Hydrogen Chloride (HCl)

This method involves the direct reaction of arsenic trioxide with hydrogen chloride, followed by distillation to separate the this compound. The reaction is reversible, and an excess of HCl is typically used to drive the equilibrium towards the product and prevent hydrolysis.[6]

Reaction: As₂O₃ + 6 HCl ⇌ 2 AsCl₃ + 3 H₂O[1][6]

Reaction with Thionyl Chloride (SOCl₂)

Refluxing arsenic trioxide with thionyl chloride is a convenient laboratory method for producing this compound. Thionyl chloride serves as both a reactant and a solvent in this process.

Reaction: 2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂[1][6]

Reaction with Sulfur Monochloride (S₂Cl₂)

This efficient method utilizes sulfur monochloride as the chlorinating agent and requires simple apparatus.[1] It has been used for the radiosynthesis of this compound.[7]

Reaction: 2 As₂O₃ + 6 S₂Cl₂ → 4 AsCl₃ + 3 SO₂ + 9 S[1][6]

Comparative Summary of Synthesis Methods

The following table summarizes the key quantitative parameters for the different synthesis routes.

| Method | Reactants | Key Conditions | Yield | Purity |

| Hydrogen Chloride | As₂O₃, HCl | Excess HCl, followed by distillation[1][6] | Not specified | Not specified |

| Thionyl Chloride | As₂O₃, SOCl₂ | Reflux for 24 hours, followed by distillation at 135°C[8] | 94%[8] | High (colorless oil)[8] |

| Sulfur Monochloride | As₂O₃, S₂Cl₂ | Reaction under a dry inert atmosphere, followed by distillation[7] | Efficient[1] | High (requires purification)[7] |

Detailed Experimental Protocol: Thionyl Chloride Method

The following protocol is based on a documented laboratory procedure for the synthesis of this compound using thionyl chloride.[8]

Materials:

-

Arsenic trioxide (As₂O₃): 10 g

-

Thionyl chloride (SOCl₂): 20 mL (excess, serves as solvent)[8]

-

Argon (Ar) gas for inert atmosphere

-

Sodium hydroxide (NaOH) solution for scrubbing vented gases

Equipment:

-

Round-bottom flask

-

Condenser with a septum

-

Stirring apparatus

-

Heating mantle

-

Distillation unit

-

Gas venting needle and scrubbing flask

Procedure:

-

Setup: A flask is charged with 10 g of arsenic trioxide. A condenser is attached, and the system is placed under a constant stream of argon gas. A venting needle is inserted through the septum to direct any evolved gases (SO₂, HCl) into a sodium hydroxide scrubbing solution.[8]

-

Reaction: 20 mL of thionyl chloride is added to the flask with stirring over a period of 5 minutes.[8]

-

Reflux: The mixture is heated to reflux. The reaction is monitored until all the solid arsenic trioxide has dissolved, which may take up to 24 hours, resulting in a brown solution.[8]

-

Distillation: After cooling the reaction mixture, the condenser is replaced with a distillation unit, and the system is rapidly put back under an argon atmosphere.

-

Purification: The flask is heated to 120°C to distill off the excess thionyl chloride. The receiving flask is then replaced.

-

Product Collection: The temperature is raised to 135°C to distill the this compound. The product is collected as a dense, colorless oil.[8] This procedure yields approximately 17.2 g (94%) of this compound.[8]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of AsCl₃ via the thionyl chloride route.

Safety and Handling

This compound and its precursors are extremely toxic and corrosive.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

-

Toxicity: Arsenic compounds are highly toxic and carcinogenic.[5] Acute exposure can cause severe irritation, while chronic exposure can lead to arsenicosis.[5]

-

Reactivity: this compound reacts with water and moist air, releasing corrosive hydrogen chloride gas.[1][3] All glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere.

-

Waste Disposal: All arsenic-containing waste must be neutralized and disposed of according to institutional and environmental regulations.

This guide provides a comprehensive overview for the synthesis of this compound from arsenic trioxide. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. As2O3 + 2 HClO → As2O5 + 2 HCl - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 5. Arsenic_trioxide [chemeurope.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Synthesis and identification of [76As]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Lewis Acid and Lewis Base Behavior of Arsenic Trichloride (AsCl₃)

For Researchers, Scientists, and Drug Development Professionals

Arsenic trichloride (AsCl₃), a pyramidal molecule with C₃ᵥ symmetry, exhibits a fascinating dual chemical personality, functioning as both a Lewis acid and a Lewis base. This amphoteric character is central to its reactivity and plays a significant role in its application as an intermediate in the synthesis of various organoarsenic compounds. This technical guide provides a comprehensive overview of the Lewis acid and Lewis base behavior of AsCl₃, detailing its electronic structure, reactivity, and the experimental and computational methodologies used to characterize its interactions.

The Dual Nature of this compound

The ability of AsCl₃ to act as both an electron pair acceptor (Lewis acid) and an electron pair donor (Lewis base) stems from the electronic configuration of the central arsenic atom. Arsenic, a Group 15 element, possesses five valence electrons. In AsCl₃, three of these electrons form single covalent bonds with the three chlorine atoms, leaving one lone pair of electrons on the arsenic atom.

As a Lewis Base: The presence of this lone pair on the arsenic atom allows AsCl₃ to act as a Lewis base, donating this electron pair to a suitable Lewis acid. A classic example of this behavior is the reaction of AsCl₃ with boron trifluoride (BF₃), a strong Lewis acid.

As a Lewis Acid: Conversely, the arsenic atom in AsCl₃ can expand its valence shell beyond the octet by utilizing its vacant d-orbitals. This allows it to accept a pair of electrons from a Lewis base, thereby functioning as a Lewis acid. A prominent example is the reaction with a chloride ion (Cl⁻) to form the tetrachloroarsenate(III) anion, [AsCl₄]⁻.

Lewis Acid Behavior of AsCl₃

As a Lewis acid, this compound reacts with a variety of Lewis bases, including halide ions and neutral donor molecules.

Reaction with Halide Ions

The most well-documented Lewis acidic behavior of AsCl₃ is its reaction with chloride ions to form the square pyramidal [AsCl₄]⁻ anion. This reaction is a classic example of Lewis acid-base adduct formation.

Reaction: AsCl₃ + Cl⁻ ⇌ [AsCl₄]⁻

The formation of this complex anion is a key step in various synthetic procedures involving arsenic.

Adducts with Neutral Donors

This compound also forms adducts with a range of neutral Lewis bases containing donor atoms such as oxygen, nitrogen, and sulfur. These reactions are often studied to quantify the Lewis acidity of AsCl₃ and to understand the nature of the resulting coordinate bonds.

Lewis Base Behavior of AsCl₃

The lone pair of electrons on the arsenic atom in AsCl₃ enables it to act as a Lewis base, particularly in the presence of strong Lewis acids.

Reaction with Boron Trifluoride

The reaction between AsCl₃ and BF₃ serves as a prime example of its Lewis basicity. In this interaction, the arsenic atom donates its lone pair to the electron-deficient boron atom of BF₃, forming a Lewis acid-base adduct.

Reaction: AsCl₃ + BF₃ ⇌ Cl₃As→BF₃

This type of reaction highlights the ability of the pnictogen trihalides to act as ligands in coordination chemistry.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods.

The Gutmann-Beckett Method

Thermodynamic and Spectroscopic Characterization

The formation of Lewis acid-base adducts with AsCl₃ can be characterized by various thermodynamic and spectroscopic techniques.

Thermodynamic Data

Calorimetric studies provide valuable information on the thermodynamics of adduct formation, including the enthalpy (ΔH) and entropy (ΔS) of the reaction. These parameters offer insights into the strength of the Lewis acid-base interaction.

Table 1: Enthalpy of Adduct Formation for AsCl₃ with Amides

| Lewis Base | Adduct | -ΔH (kJ/mol) |

| Tetramethylurea (TMU) | AsCl₃·TMU | 75.3 ± 0.4 |

| N,N-Dimethylacetamide (DMA) | AsCl₃·DMA | 68.2 ± 0.8 |

| N,N-Dimethylformamide (DMF) | AsCl₃·DMF | 61.1 ± 0.5 |

Data obtained from solution calorimetry in 1,2-dichloroethane.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the structural changes that occur upon adduct formation. The formation of a new coordinate bond and the perturbation of existing bonds lead to shifts in the vibrational frequencies of both the Lewis acid and the Lewis base. For instance, the vibrational modes of the [AsCl₄]⁻ anion have been studied to understand its structure and bonding.

Experimental Protocols

Synthesis of a Representative AsCl₃ Adduct: [AsCl₃(PMe₃)]

Materials:

-

This compound (AsCl₃)

-

Trimethylphosphine (PMe₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

-

A solution of trimethylphosphine (1 molar equivalent) in anhydrous dichloromethane is added dropwise to a stirred solution of this compound (1 molar equivalent) in anhydrous dichloromethane at a low temperature (e.g., -78 °C).

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure to yield the solid product.

-

The product can be purified by recrystallization from a suitable solvent.

Characterization: The resulting adduct, [AsCl₃(PMe₃)], can be characterized by:

-

¹H and ³¹P{¹H} NMR spectroscopy: To confirm the presence of the phosphine ligand and to study the electronic environment of the phosphorus atom.

-

IR and Raman spectroscopy: To observe the vibrational modes of the adduct.

-

Single-crystal X-ray diffraction: To determine the precise molecular structure, including bond lengths and angles.

Visualizing AsCl₃'s Dual Behavior

The logical relationship of AsCl₃'s dual Lewis acid-base character can be visualized as follows:

An experimental workflow for characterizing a newly synthesized AsCl₃ adduct is outlined below:

Conclusion

This compound's ability to act as both a Lewis acid and a Lewis base makes it a versatile reagent in chemical synthesis. Its Lewis acidic nature allows for the formation of adducts with a variety of donor molecules, while its Lewis basicity enables it to coordinate to strong Lewis acids. A thorough understanding of this dual behavior, supported by quantitative thermodynamic and spectroscopic data, is crucial for predicting and controlling its reactivity. Further research, particularly in quantifying its Lewis acidity using methods like the Gutmann-Beckett protocol and expanding the library of structurally and thermodynamically characterized adducts, will continue to enhance its utility in the fields of chemistry and materials science.

The Hydrolysis of Arsenic Trichloride: A Mechanistic and Methodological Examination

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the hydrolysis reaction mechanism of arsenic trichloride (AsCl₃), a volatile and highly toxic inorganic compound. Understanding the kinetics, thermodynamics, and pathways of this reaction is critical for applications in organoarsenic chemistry, materials science, and for developing effective safety and remediation protocols. This guide synthesizes available data, proposes a detailed reaction mechanism based on analogous chemical systems, and outlines experimental methodologies for its study.

Executive Summary

This compound reacts vigorously with water in a highly exothermic process to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl). The overall reaction is well-established:

AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl [1][2][3]

While this equation represents the stoichiometry, the underlying mechanism involves a series of sequential nucleophilic substitution steps. Due to the rapid nature of this reaction, direct experimental observation of intermediates is challenging. This guide draws upon computational studies of analogous compounds, such as phosphorus trichloride (PCl₃), to propose a detailed stepwise mechanism. Furthermore, it presents relevant thermodynamic and kinetic data and details experimental protocols suitable for investigating this fast reaction.

Core Reaction Mechanism

The hydrolysis of this compound is proposed to proceed through a stepwise nucleophilic attack by water molecules on the arsenic center, leading to the sequential displacement of chloride ions. The arsenic atom in AsCl₃ has vacant d-orbitals, making it susceptible to attack by nucleophiles like water. Each step likely involves the formation of a transient pentacoordinate intermediate.

The proposed stepwise mechanism is as follows:

-

First Hydrolysis Step: A water molecule attacks the arsenic atom in AsCl₃, forming an unstable intermediate which then eliminates a molecule of HCl to yield dichloroarsenous acid (AsCl₂OH).

-

Second Hydrolysis Step: A second water molecule attacks AsCl₂OH, leading to the formation of chloroarsenous acid (AsCl(OH)₂) and another molecule of HCl.

-

Third Hydrolysis Step: The final step involves the nucleophilic attack of a third water molecule on AsCl(OH)₂, resulting in the formation of arsenous acid (As(OH)₃) and the last molecule of HCl.

Computational studies on the hydrolysis of PCl₃ suggest that water molecules can act as catalysts by facilitating proton transfer within a molecular cluster, thereby lowering the activation energy of each step. A similar catalytic role of water is anticipated in the hydrolysis of AsCl₃.

Below is a diagram illustrating the proposed logical pathway for the hydrolysis of this compound.

Quantitative Data

The hydrolysis of this compound is a rapid and exothermic reaction. In neutral water, the reaction is considered to be pseudo-first-order due to the large excess of water. The rate of hydrolysis for this compound is noted to be intermediate between that of phosphorus trichloride and antimony trichloride.

| Parameter | Value | Conditions | Reference |

| Thermodynamic Data | |||

| Enthalpy of Hydrolysis (ΔH) | -297.5 ± 0.3 kJ mol⁻¹ | In 1 mol dm⁻³ Sodium Hydroxide (NaOH) solution | [2] |

| Kinetic Data | |||

| Reaction Order | Pseudo-first-order | In neutral water (large excess of water) | [2] |

| Comparative Kinetics | |||

| Relative Hydrolysis Rate | PCl₃ > AsCl₃ > SbCl₃ | Under identical conditions at 25 °C | [2] |

Experimental Protocols

Studying the kinetics of a fast reaction like the hydrolysis of this compound requires specialized techniques capable of monitoring rapid changes in concentration.

Stopped-Flow Spectroscopy

This is the preferred method for studying fast reactions in solution with half-lives in the millisecond range.

Objective: To determine the pseudo-first-order rate constant of AsCl₃ hydrolysis by monitoring changes in the concentration of a reactant or product over time.

Methodology:

-

Reagent Preparation:

-

Solution A: A dilute solution of this compound in a dry, inert solvent (e.g., dioxane).

-

Solution B: An aqueous solution (e.g., buffered water) containing a pH indicator. The production of HCl during hydrolysis will cause a pH change, which can be monitored spectrophotometrically.

-

-

Instrumentation: A stopped-flow spectrophotometer equipped with a rapid mixing chamber and a detector (e.g., UV-Vis spectrophotometer).

-

Procedure:

-

The two syringes of the stopped-flow apparatus are loaded with Solution A and Solution B, respectively.

-

Equal volumes of the two solutions are rapidly injected into the mixing chamber.

-

The flow is abruptly stopped, and the change in absorbance of the pH indicator is monitored over time as the reaction proceeds in the observation cell.

-

-

Data Analysis: The rate constant is determined by fitting the absorbance versus time data to a first-order rate equation.

The following diagram illustrates the general workflow for a stopped-flow experiment.

Conductometry

The hydrolysis of AsCl₃ produces ionic species (H⁺ and Cl⁻), leading to an increase in the electrical conductivity of the solution. This change can be monitored to determine the reaction rate.

Objective: To measure the rate of hydrolysis by tracking the change in conductivity of the solution over time.

Methodology:

-

Setup: A conductometer with a time-course measurement function is used. The conductivity cell is placed in a thermostated vessel containing a known volume of deionized water.

-

Procedure:

-

The initial conductivity of the water is recorded.

-

A small, precise amount of AsCl₃ (or a solution of AsCl₃ in an inert solvent) is rapidly injected into the water with vigorous stirring.

-

The conductivity of the solution is recorded as a function of time.

-

-

Data Analysis: The initial rate of reaction can be determined from the initial slope of the conductivity versus time plot. By calibrating the conductivity with known concentrations of HCl, the rate of ion production can be quantified and used to calculate the reaction rate constant.

Conclusion

The hydrolysis of this compound is a fundamental and vigorous chemical process. While the overall reaction is simple, the mechanism involves a rapid, stepwise substitution of chloride ions by hydroxyl groups. Due to the lack of direct experimental data on the intermediates and kinetics, this guide has proposed a mechanism by analogy with similar compounds and outlined robust experimental protocols, such as stopped-flow spectroscopy and conductometry, for its investigation. The provided quantitative data, though limited, offers a thermodynamic and kinetic foundation for further research. A deeper understanding of this reaction is paramount for professionals in chemistry and drug development who handle arsenic-containing compounds.

References

An In-depth Technical Guide to the Solubility of Arsenic Trichloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of arsenic trichloride (AsCl₃) in various organic solvents. Due to the hazardous nature of this compound, this document also outlines detailed experimental protocols with a strong emphasis on safety and proper handling.

Core Data Presentation: Solubility of this compound

This compound is a colorless to pale yellow, oily, fuming liquid that is highly toxic and corrosive.[1][2] Its solubility in organic solvents is a critical parameter in various chemical syntheses, including the manufacturing of organoarsenic compounds.[2]

| Solvent | Chemical Formula | Qualitative Solubility | Notes |

| Chloroform | CHCl₃ | Miscible[4][5] | Forms a homogeneous solution in all proportions. |

| Carbon Tetrachloride | CCl₄ | Miscible[4][5] | Forms a homogeneous solution in all proportions. |

| Diethyl Ether | (C₂H₅)₂O | Miscible[1] | Forms a homogeneous solution in all proportions. |

| Ethanol | C₂H₅OH | Soluble, but reacts[1][2] | This compound reacts with alcohols. This chemical reaction complicates simple solubility measurements. |

| Alcohol (general) | R-OH | Soluble, but reacts[2][4] | Similar to ethanol, this compound is soluble but also reactive with alcohols in general. |

| Benzene | C₆H₆ | Soluble[6] | |

| Toluene | C₇H₈ | Miscible[1] | |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible[1] | |

| Xylene | C₈H₁₀ | Miscible[1] |

Experimental Protocols

Given the extreme toxicity and reactivity of this compound, all experimental work must be conducted with stringent safety measures in place.

Safety Precautions

-

Work Area: All manipulations must be performed within a certified chemical fume hood with excellent ventilation. The work area should be clearly designated for hazardous substance use.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Respiratory Protection: A full-face respirator with a cartridge appropriate for inorganic arsenic compounds and acid gases, or a self-contained breathing apparatus (SCBA).[7]

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is recommended.

-

Body Protection: A chemical-resistant apron or full-body suit over a lab coat.

-

Eye Protection: Chemical splash goggles and a face shield.[1]

-

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Spill kits containing absorbent materials suitable for this compound (e.g., dry sand, vermiculite) should be readily available.[8] All personnel must be trained in emergency procedures for this compound exposure.[4]

Experimental Protocol for Determining Miscibility

This protocol is designed to qualitatively assess whether this compound is miscible with a given organic solvent.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent to be tested

-

Dry glass test tubes with stoppers

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of this compound.[8] All solvent and this compound transfers should be performed in the chemical fume hood.

-

Initial Addition: In a dry, labeled test tube, add a specific volume (e.g., 1 mL) of the organic solvent.

-

Incremental Addition of AsCl₃: Using a calibrated pipette, add a small, equivalent volume (e.g., 1 mL) of this compound to the solvent.

-

Mixing: Stopper the test tube and gently vortex the mixture for 30 seconds.

-

Observation: Visually inspect the mixture for any signs of immiscibility, such as the formation of layers, cloudiness, or precipitation.[9] A clear, single-phase liquid indicates miscibility at that proportion.

-

Further Additions: Continue to add incremental volumes of this compound, mixing and observing after each addition, until a significant excess has been added or immiscibility is observed.

-

Reverse Addition: Repeat the experiment by incrementally adding the organic solvent to a starting volume of this compound to confirm miscibility across all proportions.

Experimental Protocol for Quantitative Solubility Determination (for Non-Reactive Solvents)

This protocol outlines a method to determine the quantitative solubility of this compound in a non-reactive organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent

-

Temperature-controlled shaker bath

-

Sealed, airtight, and chemically resistant vials

-

Gas-tight syringes for sampling

-

Analytical balance

-

Gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

In a pre-weighed, airtight vial, add a measured volume of the organic solvent.

-

Add an excess of this compound to the solvent to create a saturated solution with undissolved solute.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. To avoid drawing in any solid particles, the syringe needle should be positioned in the upper portion of the liquid.

-

Immediately transfer the sample to a pre-weighed vial and seal it.

-

Determine the mass of the collected sample.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the collected sample and the calibration standards using a suitable analytical technique such as GC-MS or ICP-MS to determine the concentration of arsenic in the sample.

-

-

Calculation:

-

From the concentration determined in the analysis and the mass of the sample, calculate the solubility of this compound in the solvent in grams per 100 mL or other appropriate units.

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. This typically involves neutralization with an appropriate reagent before collection by a certified hazardous waste disposal company.[10]

Visualizations

Logical Workflow for Safe Handling and Experimentation

References

- 1. echemi.com [echemi.com]

- 2. chemos.de [chemos.de]

- 3. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Triphenylarsine - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Miscibility - Wikipedia [en.wikipedia.org]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermochemical Properties of Arsenic Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermochemical data for arsenic trichloride (AsCl₃). The information is curated to support research, development, and safety protocols involving this critical, yet hazardous, chemical compound. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided for key thermochemical parameters.

Core Thermochemical Data

This compound is a colorless to pale yellow, oily, and fuming liquid. It is a key intermediate in the synthesis of various organoarsenic compounds. A thorough understanding of its thermochemical properties is paramount for safe handling, process design, and theoretical modeling.

Table 1: Standard Enthalpy, Entropy, and Gibbs Free Energy of Formation

The following table summarizes the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for this compound in its liquid and gaseous states at 298.15 K (25 °C).

| Property | AsCl₃ (l) | AsCl₃ (g) | Units | Citations |

| Standard Enthalpy of Formation (ΔfH°) | -305.2 ± 1.9 | -261.5 | kJ·mol⁻¹ | [1][2][3] |

| Standard Molar Entropy (S°) | 216.3 | 327.17 | J·K⁻¹·mol⁻¹ | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -259.4 | -248.9 | kJ·mol⁻¹ | [3] |

Table 2: Physical and Thermochemical Properties

This table provides additional physical and thermochemical data for this compound.

| Property | Value | Units | Citations |

| Molecular Weight | 181.28 | g·mol⁻¹ | [4] |

| Boiling Point | 130.2 | °C | [5] |

| Melting Point | -16 | °C | [5] |

| Heat of Vaporization (ΔHvap) | 35.01 | kJ·mol⁻¹ | [4] |

| 8.9 | kcal·mol⁻¹ | [5] | |

| Specific Heat Capacity (liquid) | 3.19 | cal·mol⁻¹·°C⁻¹ | [4][5] |

| 0.400 (at ~1 to 24 °C) | Btu·lb⁻¹·°F⁻¹ | [6] | |

| Heat Capacity (Cp) (gas) | 75.73 | J·K⁻¹·mol⁻¹ | [3] |

| Dipole Moment | 2.17 | D | [4][5] |

Experimental Protocols

The determination of thermochemical data for a corrosive and toxic substance like this compound requires specialized experimental setups and procedures. Below are detailed methodologies for key experiments.

Determination of the Enthalpy of Reaction by Calorimetry

The enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of a reaction involving it, such as its hydrolysis. A reaction calorimeter is employed for this purpose.[7][8]

Principle: Reaction calorimetry measures the heat released or absorbed during a chemical reaction. By knowing the heat capacity of the calorimeter and measuring the temperature change, the heat of the reaction can be calculated.[9] For a reaction at constant pressure, this heat change is equal to the enthalpy change (ΔH).

Apparatus:

-

Reaction Calorimeter: A well-insulated vessel (Dewar) equipped with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), a port for sample introduction, and a calibration heater. For corrosive substances like AsCl₃, the vessel and stirrer must be made of inert materials.

-

Sample Ampoule: A sealed, thin-walled glass ampoule to contain the this compound sample.

-

Temperature and Power Measurement: A resistance bridge and a potentiometer for precise temperature and electrical energy measurements, respectively.[10]

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise.[10]

-

Sample Preparation: A known mass of high-purity this compound is sealed in a glass ampoule under an inert atmosphere to prevent premature reaction with moisture.[10]

-

Reaction Initiation: The calorimeter vessel is filled with a precise amount of the reaction medium (e.g., a sodium hydroxide solution for hydrolysis).[1] Once thermal equilibrium is reached, the ampoule containing the this compound is broken within the sealed vessel to initiate the reaction.

-

Temperature Monitoring: The temperature of the system is monitored continuously before, during, and after the reaction until a stable final temperature is achieved.

-

Data Analysis: The heat of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in conjunction with known enthalpies of formation of other reactants and products to determine the enthalpy of formation of this compound using Hess's Law.

Determination of Gas-Phase Ion Energetics by Mass Spectrometry

Mass spectrometry is a crucial technique for determining the appearance potentials of fragment ions from this compound, which can be used to derive thermochemical data for gas-phase species.

Principle: Electron ionization mass spectrometry bombards molecules with electrons of known energy. The minimum energy required to form a specific ion (the appearance potential) can be related to the enthalpy of formation of that ion.

Apparatus:

-

Mass Spectrometer: An instrument equipped with an electron ionization source, a mass analyzer (e.g., quadrupole or time-of-flight), and a detector.

-

Gas Inlet System: A system capable of introducing a controlled and steady flow of this compound vapor into the ion source.

Procedure:

-

Sample Introduction: A sample of this compound is vaporized and introduced into the high-vacuum region of the mass spectrometer's ion source at a constant rate.

-

Ionization: The gaseous AsCl₃ molecules are bombarded with a beam of electrons. The energy of these electrons is varied systematically.

-

Mass Analysis: The resulting positive ions are accelerated, and their mass-to-charge ratios (m/z) are determined by the mass analyzer.

-

Ionization Efficiency Curves: For each fragment ion and the parent molecular ion, an ionization efficiency curve is constructed by plotting the ion intensity as a function of the electron energy.

-

Appearance Potential Determination: The appearance potential for each ion is determined from the threshold of its ionization efficiency curve.

-

Thermochemical Calculations: The appearance potentials, along with known ionization energies and enthalpies of formation of other species in the fragmentation process, are used to calculate the enthalpies of formation of the arsenic-containing ions.

References

- 1. Buy this compound | 7784-34-1 [smolecule.com]

- 2. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 3. you-iggy.com [you-iggy.com]

- 4. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. govinfo.gov [govinfo.gov]

Unveiling the Solid State Architecture of Arsenic Trichloride: A Crystallographic Guide

For Immediate Release

A comprehensive technical guide detailing the crystalline structure of solid arsenic trichloride (AsCl₃) has been compiled for researchers, scientists, and professionals in drug development. This document furnishes an in-depth analysis of the solid-state arrangement of AsCl₃, presenting key crystallographic data, detailed experimental methodologies for its determination, and visual representations of its molecular and crystalline frameworks.

Solid this compound crystallizes in the orthorhombic space group P2₁2₁2₁ at low temperatures.[1][2] The structure consists of discrete pyramidal AsCl₃ molecules, a geometry dictated by the C₃ᵥ symmetry.[1][2] This pyramidal shape arises from the presence of a stereochemically active lone pair of electrons on the arsenic atom. The molecular packing in the crystal lattice is a result of weak intermolecular interactions.

Crystallographic Data Summary

The crystallographic parameters of solid this compound have been determined by low-temperature single-crystal X-ray diffraction. The following tables summarize the key quantitative data obtained at 221 K.

| Crystal System | Space Group |

| Orthorhombic | P2₁2₁2₁ |

| Lattice Parameters (Å) | Lattice Angles (°) | Unit Cell Volume (ų) |

| a = 9.475(3) | α = 90 | 461.27 |

| b = 11.331(2) | β = 90 | |

| c = 4.2964(8) | γ = 90 |

| Atom | Wyckoff Position | x | y | z |

| As | 4a | 0.01348 | 0.698401 | 0.786118 |

| Cl1 | 4a | 0.249237 | 0.521523 | 0.865389 |

| Cl2 | 4a | 0.228555 | 0.296721 | 0.124157 |

| Cl3 | 4a | 0.236875 | 0.136801 | 0.377691 |

| Bond | Length (Å) | Angle | Degree (°) |

| As-Cl | 2.161 | Cl-As-Cl | 98.42 |

Experimental Protocols

The determination of the crystalline structure of this compound involves a meticulous experimental workflow, from sample preparation to data analysis.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by in-situ crystallization from the liquid phase. Commercial this compound is purified by distillation under an inert atmosphere to remove any hydrolysis products. The purified liquid is then sealed in a thin-walled glass capillary. The crystallization is induced by slowly cooling the sample below its melting point (-16.2 °C) using a controlled temperature environment, such as a cold nitrogen stream on the diffractometer.

X-ray Diffraction Data Collection

Low-temperature single-crystal X-ray diffraction data is collected to minimize thermal vibrations and obtain a precise structural model.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The diffractometer is equipped with a low-temperature device. Data collection is performed at a stable temperature, typically around 221 K. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected by rotating the crystal through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The crystal structure is solved and refined using specialized crystallographic software.

-

Structure Solution: The positions of the arsenic and chlorine atoms are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure. This process optimizes the atomic coordinates, anisotropic displacement parameters, and other structural parameters to achieve the best agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor and other crystallographic indicators.

Visualizations

The following diagrams illustrate the experimental workflow and the resulting crystalline architecture of this compound.

References

Vapor pressure of arsenic trichloride at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure of arsenic trichloride (AsCl₃) at various temperatures. The document presents a compilation of experimental data, details the methodologies for vapor pressure determination, and offers a visual representation of the experimental workflow. This information is critical for professionals in research and development who handle this compound, as vapor pressure is a fundamental property influencing its storage, handling, and reaction kinetics.

Data Presentation: Vapor Pressure of this compound